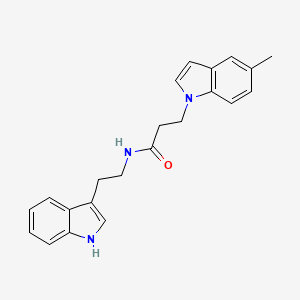![molecular formula C18H18N4O5S B12186155 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B12186155.png)
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-phenoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-phenoxyethanone is a complex organic compound known for its unique chemical structure and properties. This compound features a benzoxadiazole ring, a piperazine ring, and a phenoxyethanone moiety, making it a versatile molecule in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-phenoxyethanone typically involves multiple steps, including the formation of the benzoxadiazole ring, sulfonylation, and coupling with piperazine and phenoxyethanone. The reaction conditions often require specific reagents, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-phenoxyethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups, such as halogens or alkyl groups.
Scientific Research Applications
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-phenoxyethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. The benzoxadiazole ring can act as a fluorescent probe, allowing researchers to track its binding and activity within biological systems. The piperazine ring may interact with receptors or enzymes, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Ethanediamine, N1- (7-nitro-2,1,3-benzoxadiazol-4-yl)
- 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(2,4-dichlorophenoxy)ethanone
- 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-1-piperazinylmethanone
Uniqueness
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-phenoxyethanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its benzoxadiazole ring provides fluorescence, making it useful as a probe, while the piperazine and phenoxyethanone moieties contribute to its versatility in various applications.
Properties
Molecular Formula |
C18H18N4O5S |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C18H18N4O5S/c23-17(13-26-14-5-2-1-3-6-14)21-9-11-22(12-10-21)28(24,25)16-8-4-7-15-18(16)20-27-19-15/h1-8H,9-13H2 |
InChI Key |
KODVCYCAAMMJDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=NON=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-difluorophenyl)-4,5-bis[(4-methylphenyl)sulfanyl]-1,3-thiazol-2-amine](/img/structure/B12186078.png)
![3-{3-[4-(methylsulfonyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one](/img/structure/B12186082.png)
![6-(Azepan-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12186086.png)
![1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-6-carboxamide](/img/structure/B12186087.png)
![2,3'-Dimethylspiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15)-tetraene-5,1'-cyclohexane]-7,16-dione](/img/structure/B12186097.png)
![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(phenylethyl)amine](/img/structure/B12186123.png)
![[4-(3,4-dichlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12186130.png)

![4-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12186148.png)
![N-(3,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12186151.png)
![1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(4-chlorophenoxy)ethanone](/img/structure/B12186152.png)

![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12186163.png)
